An In-depth Technical Guide to 2,3,5,6-Tetrafluoroaniline: Properties, Reactivity, and Applications in Modern Chemistry
An In-depth Technical Guide to 2,3,5,6-Tetrafluoroaniline: Properties, Reactivity, and Applications in Modern Chemistry
Introduction & Overview
1.1 Chemical Identity and Significance
2,3,5,6-Tetrafluoroaniline, identified by CAS Number 700-17-4, is a highly significant fluorinated aromatic amine.[1][2] Its structure, featuring a benzene ring symmetrically substituted with four fluorine atoms and an amino group, imparts a unique combination of thermal stability, chemical resistance, and specific reactivity.[1][3] These characteristics make it an invaluable building block in several advanced scientific fields. In medicinal chemistry, the incorporation of the tetrafluorophenyl moiety can dramatically alter a molecule's properties, often leading to enhanced biological activity, metabolic stability, and lipophilicity—qualities highly sought after in modern drug discovery.[4][5] Furthermore, its utility extends to materials science, where it serves as a precursor for high-performance polymers, coatings, and electronic materials known for their durability and specialized functionalities.[1][3][6][7]
1.2 Scope of the Guide
This guide provides a comprehensive technical overview of 2,3,5,6-Tetrafluoroaniline for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data points to explore the causality behind its physicochemical properties, delve into its nuanced chemical reactivity, and present its practical applications. The content is structured to provide actionable insights, from fundamental characteristics and spectroscopic identification to detailed safety protocols and its role in cutting-edge synthesis.
Physicochemical Properties: A Quantitative Analysis
A thorough understanding of a compound's physical properties is foundational to its effective use in a laboratory or industrial setting. These properties dictate choices regarding purification, reaction conditions, and handling.
2.1 Molecular Structure and Spectroscopic Profile
The symmetrical nature of 2,3,5,6-Tetrafluoroaniline is a key determinant of its spectroscopic signature. For unambiguous identification, a combination of mass spectrometry and NMR spectroscopy is typically employed.
-
Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M+) is observed at m/z 165, confirming the molecular weight.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is relatively simple, showing a characteristic signal for the aromatic proton and another for the amine (-NH₂) protons.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the substitution pattern. Due to the molecule's symmetry, a single signal is expected for the four equivalent fluorine atoms.
-
¹³C NMR: The carbon NMR will show distinct signals corresponding to the different carbon environments within the molecule.
-
2.2 Core Physical Properties
The physical properties of 2,3,5,6-Tetrafluoroaniline are summarized in the table below. Its low melting point means it can exist as a solid, semi-solid, or liquid at or near room temperature.[1] This necessitates careful handling and storage to maintain its integrity.
| Property | Value | Source(s) |
| Appearance | White or colorless to light orange/yellow powder, lump, or clear liquid. | [1] |
| Melting Point | 31-32 °C | [1][10][11][12][13] |
| Boiling Point | 158 °C | [1][10][11] |
| Density | ~1.5 - 1.744 g/cm³ | [10][12] |
| Flash Point | 62.8 °C (145 °F) | [11][12] |
| Water Solubility | Low (log10WS = -2.43, calculated) | [8] |
| Octanol/Water Partition Coefficient (logP) | 1.825 - 2.54 | [8][12] |
These values are representative and may vary slightly between suppliers.
Chemical Properties and Reactivity
The chemical behavior of 2,3,5,6-Tetrafluoroaniline is dominated by the powerful electron-withdrawing effects of the four fluorine atoms, which profoundly influences the reactivity of both the aromatic ring and the amino group.
3.1 Electronic Effects and Basicity (pKa)
The fluorine atoms exert a strong inductive effect (-I), pulling electron density away from the benzene ring. This has two major consequences:
-
Reduced Basicity: The electron density on the nitrogen atom of the amino group is significantly decreased. This makes 2,3,5,6-Tetrafluoroaniline a much weaker base compared to unsubstituted aniline. Its predicted pKa is approximately -0.22, indicating that its conjugate acid is a strong acid.[11] This is a critical consideration for reaction design, as stronger bases may be required for deprotonation, and the aniline itself is less likely to act as a nucleophile under neutral conditions compared to its non-fluorinated counterparts.
-
Activated Aromatic Ring for Nucleophilic Attack: The severe electron deficiency of the aromatic ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. This is a defining characteristic and a primary avenue for its synthetic utility.
3.2 Key Synthetic Transformations
The unique electronic nature of 2,3,5,6-Tetrafluoroaniline opens up specific and highly useful reaction pathways.
Reactions at the Amino Group
Despite its reduced nucleophilicity, the amino group can still undergo traditional transformations, although sometimes requiring modified conditions. A cornerstone reaction is diazotization, where the amine is converted into a diazonium salt. This intermediate is highly versatile and serves as a gateway to a wide array of functional groups through subsequent reactions like the Sandmeyer or Schiemann reactions.
Reactions on the Aromatic Ring: SNAr
The high activation of the ring towards nucleophilic attack is arguably the most important aspect of its reactivity. Nucleophiles can readily displace one of the fluorine atoms, typically at the positions ortho or para to the directing amino group. This pathway is fundamental to incorporating the tetrafluorophenyl scaffold into more complex molecules.
Applications in Research and Development
The unique properties of 2,3,5,6-Tetrafluoroaniline make it a strategic component in several high-value applications.
4.1 Role as a Key Building Block in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[4][14] The tetrafluoroaniline moiety is used to:
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes, which can prolong a drug's half-life.[15]
-
Increase Lipophilicity: Fluorination often increases a compound's ability to pass through cell membranes, potentially improving bioavailability.[4][15]
-
Modify Binding Affinities: Fluorine can engage in favorable non-covalent interactions (e.g., with backbone amides in proteins), enhancing the binding affinity of a ligand to its target receptor or enzyme.[15] It serves as an intermediate in the synthesis of a variety of pharmaceuticals, including those targeting cancer and inflammatory diseases.[1][3][6][7]
4.2 Applications in Materials Science
The robustness and chemical inertness conferred by the fluorine atoms are highly desirable in materials science.[1][3] 2,3,5,6-Tetrafluoroaniline is a monomer or intermediate in the production of:
-
High-Performance Polymers: Fluorinated polymers are known for their exceptional thermal stability and resistance to chemical degradation, making them suitable for demanding applications in coatings, seals, and insulation.[3][6][7]
-
Advanced Coatings: Its derivatives are used to create surfaces with specific properties like hydrophobicity and durability.[1]
-
Electronic Materials: The unique electronic properties of the fluorinated ring make it a component in the development of novel materials for electronic devices.[3]
Analytical and Quality Control
Ensuring the purity of 2,3,5,6-Tetrafluoroaniline is paramount for reproducible research and manufacturing. Gas Chromatography (GC) is a common method for assessing purity.
5.1 Recommended Protocol: Purity Assessment by GC
-
Sample Preparation: Accurately weigh and dissolve a sample of 2,3,5,6-Tetrafluoroaniline in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Analysis: Inject 1 µL of the prepared sample. The purity is determined by the area percent of the main peak corresponding to 2,3,5,6-Tetrafluoroaniline. High-purity samples should exhibit a purity of ≥97%.[1]
Safety, Handling, and Storage
Due to its potential hazards, proper handling and storage of 2,3,5,6-Tetrafluoroaniline are essential.
6.1 Hazard Identification
The compound is classified as an irritant and may be harmful if inhaled, ingested, or comes into contact with skin.[13]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[16]
-
Signal Word: Warning.
6.2 Safe Handling Protocols
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Personal Protective Equipment (PPE):
-
Spill Response: In case of a spill, evacuate the area. Use a dry chemical absorbent to contain the spill. Avoid dust formation. Collect the material in a suitable container for disposal.[17]
6.3 Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Recommended storage is under an inert atmosphere (nitrogen or argon) at 2–8 °C to ensure long-term stability.[1][11]
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
2,3,5,6-Tetrafluoroaniline is a uniquely functionalized chemical building block whose value is derived directly from its heavily fluorinated structure. The strong electron-withdrawing nature of the fluorine atoms defines its reactivity, creating a molecule that is a weak base but is highly activated for nucleophilic aromatic substitution. This predictable reactivity, combined with the desirable physicochemical properties that the tetrafluorophenyl moiety imparts to larger molecules, solidifies its role as a critical intermediate in the development of advanced pharmaceuticals, high-performance polymers, and other specialty materials. For the discerning researcher and development professional, a thorough understanding of its properties, reactivity, and handling requirements is the key to unlocking its full synthetic potential.
References
- Cheméo. (n.d.). Chemical Properties of 2,3,5,6-Tetrafluoroaniline (CAS 700-17-4).
- ChemicalBook. (2023). 2,3,4,6-TETRAFLUOROANILINE - Safety Data Sheet.
- Oakland Ave Pizza. (n.d.). 2,3,5,6-Tetrafluoroaniline.
- ChemBK. (2024). Aniline, 2,3,5,6-tetrafluoro- - Physico-chemical Properties.
- ChemicalBook. (n.d.). 2,3,5,6-Tetrafluoroaniline CAS#: 700-17-4.
- goods.com. (n.d.). 2,3,5,6-Tetrafluoroaniline.
- Chemsrc. (2023). 2,3,5,6-Tetrafluoroaniline CAS#:700-17-4.
- PubChem - NIH. (n.d.). 2,3,4,6-Tetrafluoroaniline.
- Chem-Impex. (n.d.). 2,3,5,6-Tetrafluoroaniline.
- Sigma-Aldrich. (n.d.). 2,3,5,6-Tetrafluoroaniline | 700-17-4.
- Chem-Impex. (n.d.). 2,3,5,6-Tetrafluoroanilina.
- NIST. (n.d.). 2,3,5,6-Tetrafluoroaniline.
- Synquest Labs. (n.d.). 2,3,4,5-Tetrafluoroaniline - Safety Data Sheet 3630313.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET.
- Matrix Scientific. (n.d.). 2,3,5,6-Tetrafluoroaniline.
- Unnamed Source. (n.d.). The Chemical Synthesis Advantage: Utilizing 2,3,5,6-Tetrafluorophenol.
- ResearchGate. (n.d.). Proving the formation of 2,3,5,6‐tetrafluoroaniline (5) from the....
- Chem-Impex. (n.d.). 2,3,4,5-Tetrafluoroaniline.
- Scarfe, G. B., et al. (2000).
- Benchchem. (n.d.). 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol.
- ChemicalBook. (n.d.). 2,3,5,6-Tetrafluorophenol(769-39-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2,4,6-Trifluoroaniline(363-81-5) 1H NMR spectrum.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,3,5,6-Tetrafluoroaniline | 700-17-4.
- Tokyo Chemical Industry. (n.d.). 2,3,5,6-Tetrafluoroaniline 700-17-4 | TCI AMERICA.
- SpectraBase. (n.d.). 2,3,4,5-Tetrafluoroaniline - Optional[13C NMR] - Spectrum.
- Google Patents. (n.d.). CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol.
- Unnamed Source. (n.d.).
- NIH. (n.d.). Trifluorinated Tetralins via I(I)/I(III)
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- ResearchGate. (n.d.). Reactions of Polyhalopyridines....
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2,3,5,6-Tetrafluoroaniline [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaklandavepizza.com [oaklandavepizza.com]
- 7. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 8. 2,3,5,6-Tetrafluoroaniline (CAS 700-17-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 2,3,4,6-Tetrafluoroaniline | C6H3F4N | CID 123048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. 2,3,5,6-Tetrafluoroaniline CAS#: 700-17-4 [m.chemicalbook.com]
- 12. 2,3,5,6-Tetrafluoroaniline | CAS#:700-17-4 | Chemsrc [chemsrc.com]
- 13. 700-17-4 Cas No. | 2,3,5,6-Tetrafluoroaniline | Matrix Scientific [matrixscientific.com]
- 14. jelsciences.com [jelsciences.com]
- 15. benchchem.com [benchchem.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. synquestlabs.com [synquestlabs.com]
